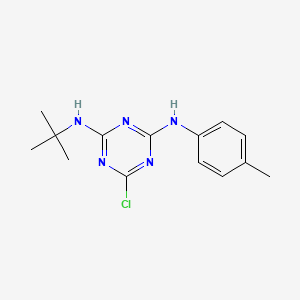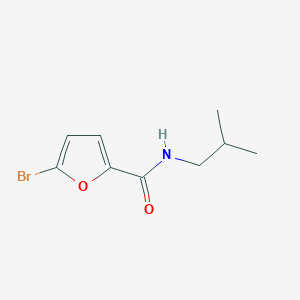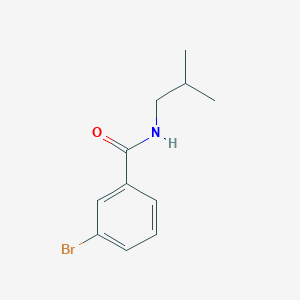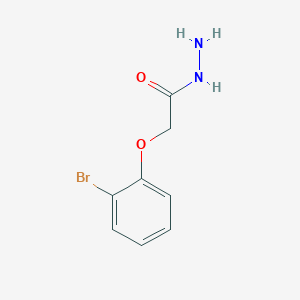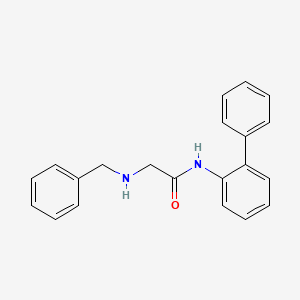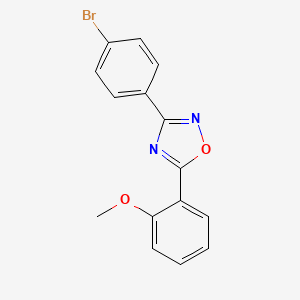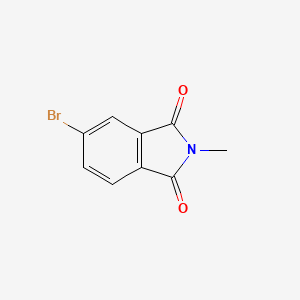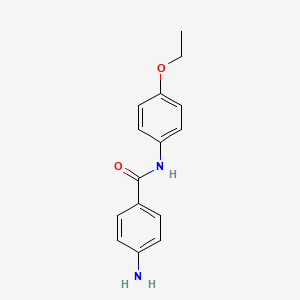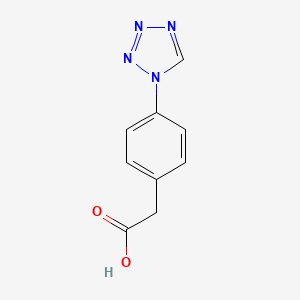
(4-Tetrazol-1-yl-phenyl)-acetic acid
Übersicht
Beschreibung
4-Tetrazol-1-yl-phenyl)-acetic acid (4-TPA) is a versatile compound that has many applications in scientific research. It is a simple molecule, consisting of four nitrogen atoms and one oxygen atom, and is used in a variety of laboratory experiments. 4-TPA is a versatile compound that has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as in drug development.
Wissenschaftliche Forschungsanwendungen
Superoxide Scavenging and Antiinflammatory Agents : Maxwell et al. (1984) synthesized a series of 5-aryl-2H-tetrazoles, including derivatives of (4-Tetrazol-1-yl-phenyl)-acetic acid, examining their potential as superoxide scavengers and antiinflammatory agents. The hydroxy-substituted compounds showed effectiveness as in vitro scavengers of superoxide but did not exhibit significant in vivo antiinflammatory effects (Maxwell et al., 1984).
Antibacterial Drugs Synthesis : Dhevaraj et al. (2019) focused on synthesizing multi-heterocyclic antibacterial drugs, including 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles, which involve reactions with (E)-1-(4-(1H-tetrazol-1-yl)phenyl)-3-arylprop-2-en-1-one. They also explored the compounds' electronic properties and bioactivity through molecular docking studies (Dhevaraj et al., 2019).
Antioxidant and Antidiabetic Activity : Kaushik et al. (2016) synthesized derivatives of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole. They demonstrated that these compounds exhibit prominent antioxidant and antidiabetic activities in vitro and in vivo, suggesting potential applications in diabetes treatment (Kaushik et al., 2016).
Ligand for Copper-Catalyzed Arylation : Wu et al. (2013) found that Tetrazole-1-acetic acid, a related compound, serves as an effective ligand for CuI-catalyzed N-arylation of imidazoles with aryl iodides, highlighting its potential in facilitating certain types of chemical reactions (Wu et al., 2013).
Antimicrobial Activity : Ashok et al. (2019) reported the synthesis of 5-[4-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl]-1H-tetrazole derivatives, exhibiting high in vitro antimicrobial activity against various strains, including Staphylococcus aureus and Escherichia coli (Ashok et al., 2019).
Copper Corrosion Inhibition : Zucchi et al. (1996) studied the inhibition of copper corrosion in chloride solutions using tetrazole derivatives, including this compound, highlighting their potential as corrosion inhibitors (Zucchi et al., 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(tetrazol-1-yl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-9(15)5-7-1-3-8(4-2-7)13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYBWZMCGUWWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357054 | |
| Record name | (4-Tetrazol-1-yl-phenyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462068-57-1 | |
| Record name | (4-Tetrazol-1-yl-phenyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


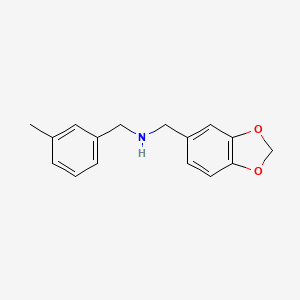
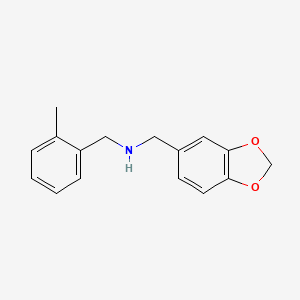
![2-[(4-Aminobenzoyl)amino]benzoic acid](/img/structure/B1269669.png)
![2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide](/img/structure/B1269676.png)
